molecular formula C8H10Cl2O2 B035060 Cyclohexane-1,4-dicarbonyl dichloride CAS No. 19988-54-6

Cyclohexane-1,4-dicarbonyl dichloride

Cat. No.: B035060
CAS No.: 19988-54-6
M. Wt: 209.07 g/mol
InChI Key: HXTYZWJVMWWWDK-UHFFFAOYSA-N
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Description

Hexahydroterephthaloyl chloride, also known as cyclohexyl-1,4-dicarboxylchloride, is an organic compound with the molecular formula C8H10Cl2O2. It is a derivative of terephthalic acid and is characterized by the presence of two acyl chloride groups attached to a cyclohexane ring. This compound is used as an intermediate in the synthesis of various polymers and other chemical products .

Preparation Methods

Hexahydroterephthaloyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of cyclohexane-1,4-dicarboxylic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically occurs under reflux conditions, where the acid is converted into the corresponding acyl chloride .

Industrial production methods often involve the use of anhydrous iron(III) chloride as a catalyst. The reaction is conducted at elevated temperatures (125-130°C) using a solution of 4-(trichloromethyl)benzoic acid in anhydrous chlorobenzene. This method yields a high percentage of the target compound .

Chemical Reactions Analysis

Hexahydroterephthaloyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include thionyl chloride, oxalyl chloride, and various nucleophiles like amines and alcohols. The major products formed from these reactions are amides, esters, and polymers .

Scientific Research Applications

Hexahydroterephthaloyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of hexahydroterephthaloyl chloride primarily involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in polymerization reactions, it acts as a monomer that undergoes polycondensation to form long-chain polymers .

Comparison with Similar Compounds

Hexahydroterephthaloyl chloride can be compared with other similar compounds, such as:

    Terephthaloyl chloride: Unlike hexahydroterephthaloyl chloride, terephthaloyl chloride has a benzene ring instead of a cyclohexane ring. This difference in structure leads to variations in reactivity and applications.

    Isophthaloyl chloride: Similar to terephthaloyl chloride, isophthaloyl chloride has a benzene ring but with the acyl chloride groups in the meta position.

Hexahydroterephthaloyl chloride is unique due to its cyclohexane ring, which imparts different physical and chemical properties compared to its aromatic counterparts .

Properties

IUPAC Name

cyclohexane-1,4-dicarbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10Cl2O2/c9-7(11)5-1-2-6(4-3-5)8(10)12/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXTYZWJVMWWWDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001291864
Record name 1,4-Cyclohexanedicarbonyl dichloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13170-66-6
Record name 1,4-Cyclohexanedicarbonyl dichloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13170-66-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Cyclohexanedicarbonyl dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001291864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Cyclohexane dicarbonyl chloride
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